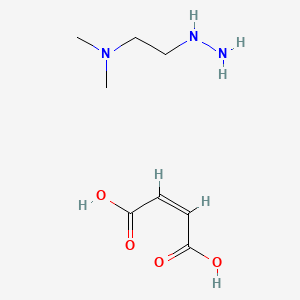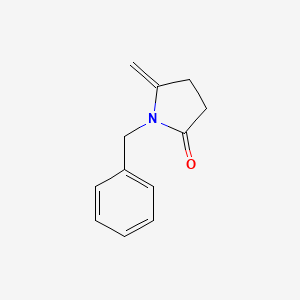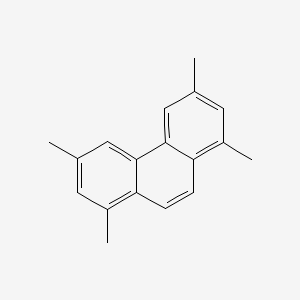
1,3,6,8-Tetramethylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetramethylphenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 . It is a derivative of phenanthrene, characterized by the presence of four methyl groups attached to the 1, 3, 6, and 8 positions of the phenanthrene ring system
準備方法
Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetramethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene with methylating agents under specific conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1,3,6,8-Tetramethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Tetramethylphenanthrene derivatives with fewer double bonds.
Substitution: Halogenated or other substituted phenanthrene derivatives.
科学的研究の応用
1,3,6,8-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用機序
The mechanism of action of 1,3,6,8-tetramethylphenanthrene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting gene expression and cellular functions. Additionally, its polycyclic aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
類似化合物との比較
Phenanthrene: The parent compound without methyl substitutions.
1,3,6,8-Tetraphenylpyrene: A similar polycyclic aromatic hydrocarbon with phenyl groups instead of methyl groups.
1,3,6,8-Tetraazapyrene: A nitrogen-containing analog with different electronic properties
Uniqueness: The presence of methyl groups can affect its solubility, melting point, and interactions with other molecules, making it distinct from its analogs .
特性
CAS番号 |
18499-99-5 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1,3,6,8-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-11-7-13(3)15-5-6-16-14(4)8-12(2)10-18(16)17(15)9-11/h5-10H,1-4H3 |
InChIキー |
BDRQYNWVTSUPPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC3=C(C=C(C=C3C2=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


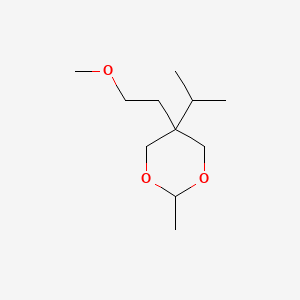
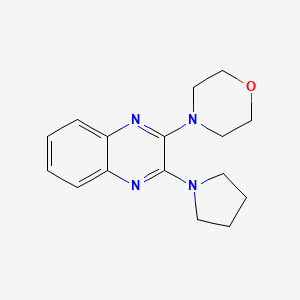

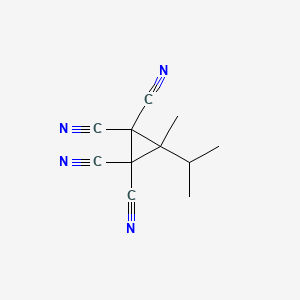
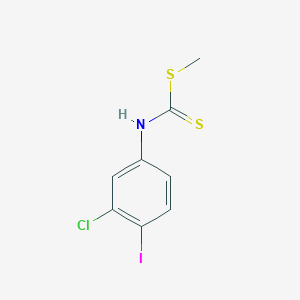
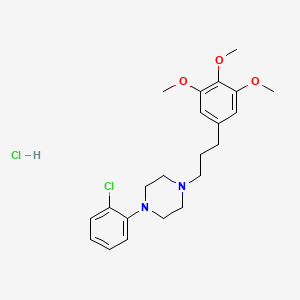
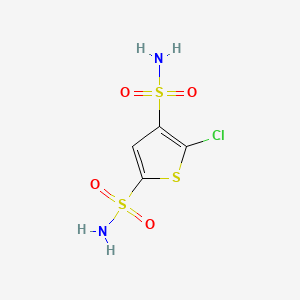
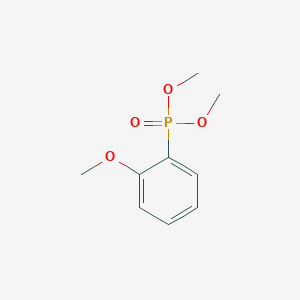
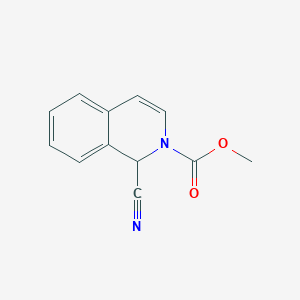
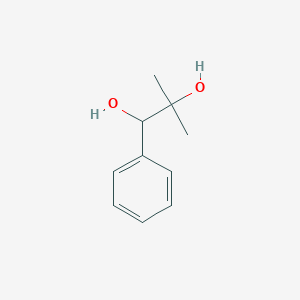
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

